molecular formula C16H11N3O6 B5151788 N,N'-(4-nitro-1,3-phenylene)di(2-furamide)

N,N'-(4-nitro-1,3-phenylene)di(2-furamide)

Cat. No. B5151788
M. Wt: 341.27 g/mol
InChI Key: DXSUWHCPIITTCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-(4-nitro-1,3-phenylene)di(2-furamide), commonly known as Fura-2, is a fluorescent calcium indicator used in scientific research to monitor changes in intracellular calcium levels. Fura-2 has been widely used in various fields of research, including neuroscience, physiology, and pharmacology, due to its high sensitivity and selectivity.

Mechanism of Action

Fura-2 binds to calcium ions with high selectivity and sensitivity, resulting in a shift in its fluorescence emission spectrum. The shift in fluorescence can be measured using a spectrofluorometer or a fluorescence microscope, allowing researchers to monitor changes in intracellular calcium levels in real-time.
Biochemical and Physiological Effects
Fura-2 has been shown to have minimal effects on cellular function and viability, making it an ideal calcium indicator for long-term experiments. However, high concentrations of Fura-2 can interfere with calcium signaling pathways, leading to potential artifacts.

Advantages and Limitations for Lab Experiments

One of the major advantages of Fura-2 is its high sensitivity and selectivity for calcium ions, allowing researchers to monitor changes in intracellular calcium levels with high accuracy. Fura-2 is also easy to use and can be applied to a variety of cell types and tissues.
However, Fura-2 has several limitations. First, it requires the use of specialized equipment such as a spectrofluorometer or a fluorescence microscope, which can be expensive and time-consuming. Second, Fura-2 is sensitive to pH changes, which can affect its fluorescence emission spectrum and lead to potential artifacts. Finally, Fura-2 can only monitor changes in calcium levels and cannot provide information on other intracellular signaling pathways.

Future Directions

Future research on Fura-2 could focus on developing new calcium indicators with improved sensitivity, selectivity, and resistance to pH changes. Additionally, Fura-2 could be used in combination with other imaging techniques such as confocal microscopy and two-photon microscopy to provide a more comprehensive understanding of intracellular signaling pathways. Finally, Fura-2 could be used in vivo to study calcium signaling in animal models of disease, providing insights into the pathophysiology of various disorders.

Synthesis Methods

Fura-2 is synthesized by reacting 4-nitro-1,3-phenylenediamine with furfurylamine in the presence of acetic acid and acetic anhydride. The resulting product is then purified through column chromatography to obtain pure Fura-2.

Scientific Research Applications

Fura-2 is commonly used in scientific research to monitor changes in intracellular calcium levels, which play a crucial role in various physiological processes such as muscle contraction, neurotransmitter release, and gene expression. Fura-2 is also used to study the mechanism of action of various drugs and toxins that affect intracellular calcium levels.

properties

IUPAC Name

N-[3-(furan-2-carbonylamino)-4-nitrophenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O6/c20-15(13-3-1-7-24-13)17-10-5-6-12(19(22)23)11(9-10)18-16(21)14-4-2-8-25-14/h1-9H,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSUWHCPIITTCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5551518

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